molecular formula C4H8F4N4O2 B15433182 Butanoic acid, 3,3,4,4-tetrafluoro-2-hydrazino-2-hydroxy-, hydrazide CAS No. 89972-14-5

Butanoic acid, 3,3,4,4-tetrafluoro-2-hydrazino-2-hydroxy-, hydrazide

Cat. No.: B15433182
CAS No.: 89972-14-5
M. Wt: 220.13 g/mol
InChI Key: FVIDYUJUFHJUGP-UHFFFAOYSA-N
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Description

Butanoic acid, 3,3,4,4-tetrafluoro-2-hydrazino-2-hydroxy-, hydrazide is a useful research compound. Its molecular formula is C4H8F4N4O2 and its molecular weight is 220.13 g/mol. The purity is usually 95%.
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Biological Activity

Butanoic acid, 3,3,4,4-tetrafluoro-2-hydrazino-2-hydroxy-, hydrazide is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, including antimicrobial and anticancer activities, through a detailed review of recent studies and findings.

Chemical Structure and Properties

The compound features a hydrazide functional group which is known for its diverse biological activities. The presence of tetrafluorinated substituents enhances the lipophilicity and potentially the biological activity of the compound.

Antimicrobial Activity

Recent studies have indicated that hydrazide derivatives often exhibit significant antimicrobial properties. For instance, a study on various hydrazide-hydrazone derivatives demonstrated promising antibacterial activity against several Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) . The minimal inhibitory concentration (MIC) values for some compounds were as low as 3.91 µg/mL.

Table 1: Antimicrobial Activity of Hydrazide Derivatives

CompoundTarget BacteriaMIC (µg/mL)
2,4-dihydroxy-N-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazideMRSA (ATCC 43300)3.91
N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazideVarious Gram-positive strains< 0.77

Anticancer Activity

The anticancer potential of hydrazide compounds has also been explored extensively. A study focusing on the synthesis and bioactivity of hydrazone derivatives showed that certain compounds exhibited selective cytotoxicity against various cancer cell lines such as HepG2 and LN-229 . Notably, one compound demonstrated an IC50 value of 0.77 µM against LN-229 cells.

Table 2: Anticancer Activity of Selected Hydrazide Derivatives

CompoundCancer Cell LineIC50 (µM)
N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazideLN-2290.77
2,4-dihydroxy-N-(phenylmethylidene)benzohydrazideHepG2Varies

The mechanism by which these compounds exert their biological effects can be attributed to their ability to interact with key cellular targets. For example:

  • Antibacterial Mechanism : The lipophilic nature of these compounds allows them to penetrate bacterial membranes effectively, disrupting cellular integrity and function.
  • Anticancer Mechanism : Hydrazones may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) or by inhibiting specific signaling pathways involved in cell proliferation.

Case Studies

  • Hydrazone Derivative Study : A series of hydrazone derivatives were synthesized and tested for their antibacterial and anticancer activities. The results indicated that modifications in the substituents significantly affected both the potency and selectivity of the compounds against various microbial strains and cancer cell lines .
  • In Vivo Studies : The Fish Embryo Acute Toxicity (FET) test was employed to assess the toxicity profile of selected hydrazides. Results showed that while some compounds exhibited low toxicity towards zebrafish embryos, they retained potent bioactivity against cancer cells .

Properties

CAS No.

89972-14-5

Molecular Formula

C4H8F4N4O2

Molecular Weight

220.13 g/mol

IUPAC Name

3,3,4,4-tetrafluoro-2-hydrazinyl-2-hydroxybutanehydrazide

InChI

InChI=1S/C4H8F4N4O2/c5-1(6)3(7,8)4(14,12-10)2(13)11-9/h1,12,14H,9-10H2,(H,11,13)

InChI Key

FVIDYUJUFHJUGP-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(=O)NN)(NN)O)(F)F)(F)F

Origin of Product

United States

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